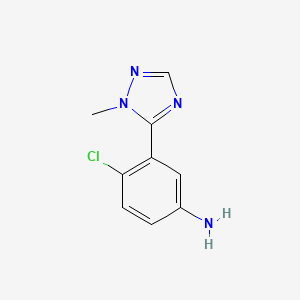
4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of substituted anilines. This compound features a chloro group at the 4-position and a 1-methyl-1H-1,2,4-triazol-5-yl group at the 3-position of the aniline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate precursors such as 1-methyl-1H-1,2,4-triazole with suitable reagents under controlled conditions.
Substitution Reaction: The triazole ring is then introduced to the aniline ring through a substitution reaction. This involves the use of a chloro-substituted aniline derivative and the triazole compound in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can be compared with other similar compounds, such as:
4-Chloro-3-(1H-1,2,4-triazol-5-yl)aniline: Lacks the methyl group on the triazole ring.
4-Chloro-3-(1-methyl-1H-1,2,3-triazol-5-yl)aniline: Contains a different triazole isomer.
4-Chloro-3-(1-methyl-1H-imidazol-5-yl)aniline: Features an imidazole ring instead of a triazole ring.
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
4-chloro-3-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(12-5-13-14)7-4-6(11)2-3-8(7)10/h2-5H,11H2,1H3 |
InChI Key |
ZTPXNVQPJFZOLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


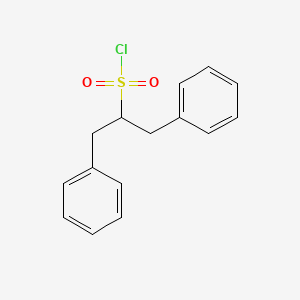

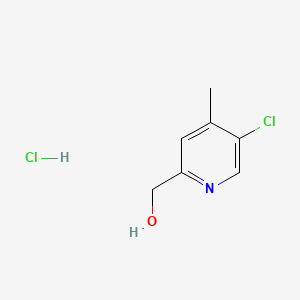
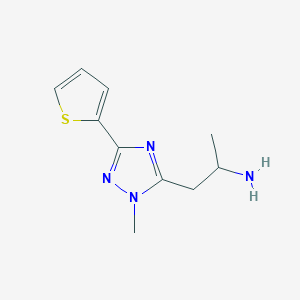
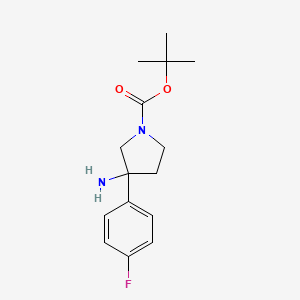
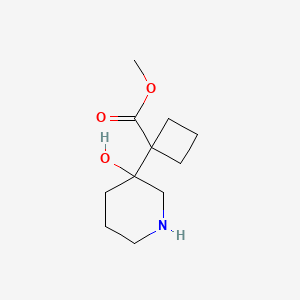
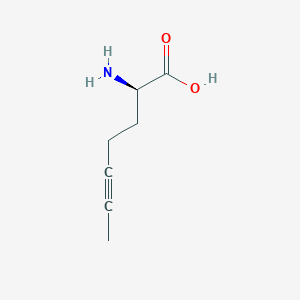
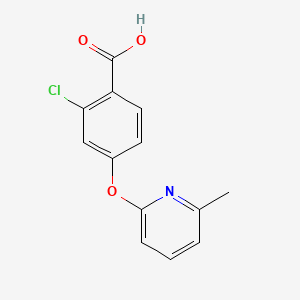
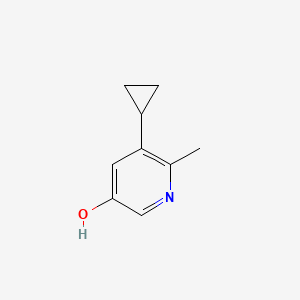

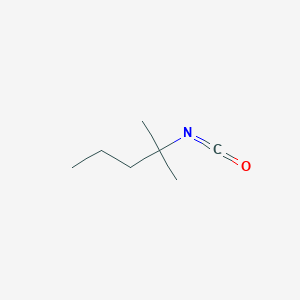
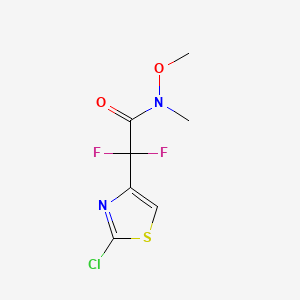
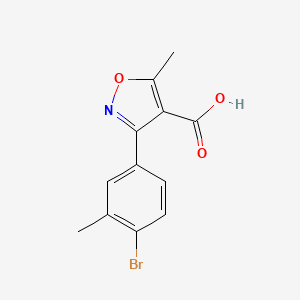
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
